molecular formula C21H21NO3S B045575 Ethyl 6-[(4,4-dimethyl-1-oxido-3,4-dihydro-2H-thiochromen-6-yl)ethynyl]nicotinate CAS No. 864841-56-5

Ethyl 6-[(4,4-dimethyl-1-oxido-3,4-dihydro-2H-thiochromen-6-yl)ethynyl]nicotinate

Cat. No. B045575
CAS RN: 864841-56-5
M. Wt: 367.5 g/mol
InChI Key: BJSYAJPOMFRVOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethyl 6-[(4,4-dimethyl-1-oxido-3,4-dihydro-2H-thiochromen-6-yl)ethynyl]nicotinate” is a chemical compound with the molecular formula C21H21NO3S . It is listed in the PubChem database .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H21NO2S/c1-4-24-20(23)16-7-9-17(22-14-16)8-5-15-6-10-19-18(13-15)21(2,3)11-12-25-19/h6-7,9-10,13-14H,4,11-12H2,1-3H3 . This code provides a textual representation of the molecule’s structure.

Scientific Research Applications

Mechanism of Action

Target of Action

Tazarotene Sulfoxide, also known as Ethyl 6-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylate or Ethyl 6-[(4,4-dimethyl-1-oxido-3,4-dihydro-2H-thiochromen-6-yl)ethynyl]nicotinate, primarily targets the retinoic acid receptors (RARs). It binds to all three members of the RAR family: RARa, RARb, and RARg, but shows relative selectivity for RARb, and RARg .

Mode of Action

Studies have shown that the active form of the drug, tazarotenic acid, binds to the rars and may modify gene expression . This interaction with the RARs leads to changes in cellular processes, including cell differentiation and proliferation.

Biochemical Pathways

Upon topical application, Tazarotene Sulfoxide is rapidly hydrolyzed by esterases to form its active metabolite, tazarotenic acid .

Pharmacokinetics

The systemic bioavailability of Tazarotene Sulfoxide (measured as tazarotenic acid) is low, approximately 1% after single and multiple topical applications to healthy skin . In patients with psoriasis under typical conditions of use, systemic bioavailability increased during the initial 2 weeks of treatment from 1% (single dose) to 5% or less (steady state) . The increased bioavailability is probably related to decreases in plaque elevation and scaling due to successful treatment, resulting in a less effective skin penetration barrier to Tazarotene Sulfoxide .

Result of Action

Tazarotene Sulfoxide has been shown in peer-reviewed double-blinded studies to reduce mottling and hyperpigmentation, sallowness, fine wrinkling, and coarse wrinkling in sun-damaged skin . Histological studies have shown that long-term use of Tazarotene Sulfoxide is associated with a significant reduction in atypical melanocytes and keratocytes - cells considered to be precursors of skin cancer .

Action Environment

The action, efficacy, and stability of Tazarotene Sulfoxide can be influenced by various environmental factors. For instance, the condition of the skin, such as the presence of plaque or scaling, can affect the absorption and bioavailability of the compound . Additionally, the compound’s action may be influenced by the concurrent use of other medications, such as oral antibiotics when treating acne .

properties

IUPAC Name

ethyl 6-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3S/c1-4-25-20(23)16-7-9-17(22-14-16)8-5-15-6-10-19-18(13-15)21(2,3)11-12-26(19)24/h6-7,9-10,13-14H,4,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSYAJPOMFRVOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)C#CC2=CC3=C(C=C2)S(=O)CCC3(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-[(4,4-dimethyl-1-oxido-3,4-dihydro-2H-thiochromen-6-yl)ethynyl]nicotinate

Synthesis routes and methods

Procedure details

A suspension of tazarotene (10.0 g, 28.5 mmol) in methanol (300 mL) was chilled in an ice water bath to <10° C., and then charged with the dropwise addition of a solution of NaIO4 (9.13 g, 42.7 mmol) in water (100 mL) over 30 minutes. The reaction was allowed to warm to room temperature while stirring for 18 hours, and was then concentrated under reduced pressure to remove as much methanol as possible. The reaction was then diluted with DCM (500 mL) and water (150 mL). The two layers were then separated, and the aqueous layer was extracted with DCM (2×100 mL aliquots). The organic fractions were pooled, dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude sulfoxide product was then chromatographed using a DCM:EtOAc solvent system. Yield: 9.00 g (86%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
[Compound]
Name
NaIO4
Quantity
9.13 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6-[(4,4-dimethyl-1-oxido-3,4-dihydro-2H-thiochromen-6-yl)ethynyl]nicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-[(4,4-dimethyl-1-oxido-3,4-dihydro-2H-thiochromen-6-yl)ethynyl]nicotinate
Reactant of Route 3
Reactant of Route 3
Ethyl 6-[(4,4-dimethyl-1-oxido-3,4-dihydro-2H-thiochromen-6-yl)ethynyl]nicotinate
Reactant of Route 4
Reactant of Route 4
Ethyl 6-[(4,4-dimethyl-1-oxido-3,4-dihydro-2H-thiochromen-6-yl)ethynyl]nicotinate
Reactant of Route 5
Reactant of Route 5
Ethyl 6-[(4,4-dimethyl-1-oxido-3,4-dihydro-2H-thiochromen-6-yl)ethynyl]nicotinate
Reactant of Route 6
Reactant of Route 6
Ethyl 6-[(4,4-dimethyl-1-oxido-3,4-dihydro-2H-thiochromen-6-yl)ethynyl]nicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.